rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride, trans
Description
rac-(3R,4S)-4-Phenylpyrrolidine-3-carbonitrile hydrochloride, trans, is a chiral pyrrolidine derivative characterized by a phenyl substituent at the 4-position and a nitrile group at the 3-position of the pyrrolidine ring. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.
Properties
CAS No. |
1807937-84-3 |
|---|---|
Molecular Formula |
C11H13ClN2 |
Molecular Weight |
208.69 g/mol |
IUPAC Name |
(3S,4R)-4-phenylpyrrolidine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C11H12N2.ClH/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9;/h1-5,10-11,13H,7-8H2;1H/t10-,11+;/m1./s1 |
InChI Key |
HARUKINIUAWYFK-DHXVBOOMSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C2=CC=CC=C2)C#N.Cl |
Canonical SMILES |
C1C(C(CN1)C2=CC=CC=C2)C#N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Ring Construction
The pyrrolidine core is typically synthesized via cyclization reactions. A common approach utilizes glycine derivatives as starting materials:
Reaction Scheme:
Critical parameters:
-
Temperature: 80–100°C
-
Catalysts: p-Toluenesulfonic acid (pTSA) or Lewis acids
-
Solvent: Toluene or dichloromethane
Yield optimization requires precise control of stoichiometry and reaction time.
Phenyl Group Introduction
Electrophilic aromatic substitution or Suzuki-Miyaura coupling introduces the phenyl moiety:
Data Table 1: Comparative Phenylation Methods
| Method | Catalyst | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 68 | N/A | |
| Suzuki Coupling | Pd(PPh₃)₄ | 82 | 95 | |
| Direct Alkylation | BF₃·OEt₂ | 74 | 88 |
The Suzuki method provides superior stereocontrol, leveraging palladium catalysts with chiral ligands like BINAP.
Chiral Resolution and Nitrile Incorporation
Enantioselective Nitrilation
The nitrile group is introduced via nucleophilic substitution or Strecker synthesis. Patent disclosures highlight a stereospecific approach using chiral auxiliaries:
Process:
-
React pyrrolidine intermediate with cyanogen bromide (BrCN)
-
Employ (R)-BINOL-derived phosphoramidite ligands for asymmetric induction
-
Quench reaction with HCl to form hydrochloride salt
Optimized Conditions:
-
Temperature: −20°C to 0°C
-
Solvent: Tetrahydrofuran (THF)
-
Reaction Time: 12–24 hours
Salt Formation
Free base conversion to hydrochloride salt enhances stability and solubility:
Critical factors:
-
HCl concentration: 1.0–1.5 equivalents
-
Crystallization solvent: Ethanol/water (4:1)
Industrial-Scale Production
Continuous-Flow Reactor Design
Modern facilities utilize flow chemistry to improve reproducibility:
System Components:
-
Microreactor for cyclization (residence time: 5–10 minutes)
-
Packed-bed reactor for Suzuki coupling
-
In-line HPLC for real-time ee monitoring
Advantages:
-
30% reduction in solvent use
-
20% higher throughput vs. batch processing
Waste Mitigation Strategies
-
Solvent recovery via fractional distillation
-
Palladium catalyst recycling using ion-exchange resins
Reaction Optimization and Troubleshooting
Common Side Reactions
-
Epimerization: Minimized by maintaining pH < 3 during nitrile introduction
-
Ring Opening: Controlled via low-temperature (−40°C) conditions in THF
Yield Improvement Techniques
-
Microwave Assistance: Reduces reaction time by 50% for cyclization steps
-
Cryogenic Crystallization: Enhances salt purity to 99%
Analytical Characterization
Key Quality Control Metrics:
-
HPLC: Chiralcel OD-H column, hexane/isopropanol (90:10), flow rate 1.0 mL/min
-
NMR: δ 7.3–7.5 (phenyl protons), δ 3.8–4.1 (pyrrolidine CH₂)
-
X-ray Crystallography: Confirms (3R,4S) absolute configuration
Chemical Reactions Analysis
rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions employed.
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Formation of complex organic molecules : It is utilized in synthesizing various pharmaceuticals and agrochemicals.
| Application | Description |
|---|---|
| Organic Synthesis | Used as a precursor in multi-step syntheses |
| Intermediate Production | Acts as an intermediate in the production of fine chemicals |
Biology
Research has indicated potential biological activities linked to this compound:
- Biomolecular Interactions : Studies explore its interactions with enzymes and receptors, which could lead to novel therapeutic pathways.
| Biological Activity | Potential Effect |
|---|---|
| Enzyme Modulation | Alters enzyme activity, affecting metabolic pathways |
| Receptor Binding | Potentially influences receptor-mediated signaling |
Medicine
In medicinal chemistry, rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride is investigated for its:
- Therapeutic Applications : It may serve as a precursor for developing new drugs targeting specific diseases.
| Therapeutic Area | Potential Use |
|---|---|
| Pain Management | Investigated as a sodium channel modulator |
| Neurological Disorders | Explored for effects on neurotransmitter systems |
Industrial Applications
The compound is also relevant in industrial chemistry:
- Production of Fine Chemicals : It is used as an intermediate in various industrial processes.
Case Study 1: Enzyme Inhibition
A study demonstrated that rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride could inhibit specific enzymes involved in pain pathways. The results indicated a significant reduction in pain response in animal models, suggesting its potential as a pain management agent .
Case Study 2: Synthesis of Pharmaceuticals
Researchers utilized this compound to synthesize a series of novel analgesics. The resulting compounds exhibited enhanced efficacy compared to existing medications, highlighting the importance of rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride in drug development .
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their differences:
Key Differences and Implications
Functional Groups and Reactivity
- Nitrile vs. In contrast, carboxylic acid derivatives (e.g., ) offer hydrogen-bonding capacity but require deprotonation for solubility, which is circumvented in hydrochloride salts.
- Halogen vs.
Stereochemical and Salt Effects
- Hydrochloride salts (target and ) improve aqueous solubility compared to free bases (), but dihydrochloride salts () may further enhance solubility at the cost of increased molecular weight.
Biological Activity
The compound rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride, trans, is a chiral organic molecule that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological interactions, and therapeutic implications based on diverse research findings.
rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride features a pyrrolidine ring with a phenyl substituent and a carbonitrile functional group. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological applications.
Synthesis Overview:
- Starting Materials: The synthesis typically begins with readily available pyrrolidine derivatives.
- Key Reactions:
- Nitrilation: Introduction of the carbonitrile group through nucleophilic substitution.
- Chiral Resolution: Utilization of chiral auxiliaries or catalysts to obtain the desired enantiomeric form.
- Purification: The product is purified using techniques such as recrystallization or chromatography.
Biological Activity
Research indicates that rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride interacts with various biological targets, potentially modulating their activities.
The compound's mechanism of action likely involves:
- Binding to Receptors: It may interact with neurotransmitter receptors or enzymes, influencing signaling pathways.
- Inhibition or Activation: Depending on the target, it can act as an inhibitor or an activator of specific biological processes.
Case Studies and Research Findings
- Dopamine Transporter Interaction:
- Neuropharmacological Effects:
- Therapeutic Applications:
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves cyclization or nucleophilic addition strategies. For example, pyrrolidine scaffolds are often constructed via [3+2] cycloaddition reactions between azomethine ylides and electron-deficient alkenes. The stereochemistry (3R,4S) is controlled by chiral auxiliaries or catalysts. Evidence from related compounds (e.g., rac-(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride in ) suggests that temperature and solvent polarity significantly impact diastereoselectivity. Polar aprotic solvents (e.g., DMF) at low temperatures (<0°C) favor trans-configuration retention .
Q. How can researchers confirm the stereochemical configuration of rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. For routine analysis, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves enantiomers. Coupled with circular dichroism (CD) spectroscopy, this confirms the trans-configuration. highlights similar validation for methyl 4-(4-bromo-phenyl)pyrrolidine-3-carboxylate using crystallographic data .
Q. What purification techniques are optimal for isolating rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride from diastereomeric mixtures?
- Methodological Answer : Recrystallization in ethanol/water mixtures effectively removes undesired diastereomers due to differential solubility. Flash chromatography with a gradient elution (hexane:ethyl acetate 4:1 to 1:2) further purifies the compound. notes that hydrochloride salts of chiral amines often require ion-pair chromatography for high-purity isolation (>97% by TLC) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing enantiopure rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride?
- Methodological Answer : Quantum mechanical calculations (DFT or ab initio) predict transition-state energies to identify stereocontrol mechanisms. ICReDD’s approach () combines reaction path searches with experimental feedback loops. For example, simulating azomethine ylide intermediates under varying solvents (e.g., THF vs. DCM) identifies optimal conditions for trans-selectivity. Machine learning models trained on existing pyrrolidine syntheses (e.g., ) can predict regioselectivity .
Q. What analytical strategies resolve contradictions in reported diastereomer ratios for this compound under different catalytic systems?
- Methodological Answer : Cross-validation using multiple techniques is critical. For instance, discrepancies between NMR integration and HPLC area percentages may arise from overlapping signals or detector bias. Combining -NMR (for diastereotopic carbons) with mass spectrometry (to rule out byproducts) clarifies ratios. ’s emphasis on rigorous handling protocols (e.g., inert atmospheres) minimizes experimental artifacts .
Q. How do electronic effects of substituents (e.g., phenyl vs. fluorophenyl) on the pyrrolidine ring influence reactivity in downstream functionalization?
- Methodological Answer : Hammett substituent constants () correlate with reaction rates in SNAr or cross-coupling reactions. For example, electron-withdrawing groups (e.g., -CF, as in ) enhance electrophilicity at the nitrile carbon. Comparative studies using 4-(5-(trifluoromethyl)pyrid-2-yl)benzonitrile () reveal steric and electronic trade-offs in Suzuki-Miyaura couplings .
Q. What role does the hydrochloride counterion play in stabilizing the crystal lattice of rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride?
- Methodological Answer : The chloride ion participates in hydrogen-bonding networks with the pyrrolidine NH group, as seen in similar hydrochlorides (). Single-crystal XRD analysis (e.g., for 4-(((3R,4S)-4-(4-fluorophenyl)piperidin-3-yl)methoxy)-2-methoxyphenol in ) shows how counterions influence packing density and melting points .
Contradiction Analysis & Experimental Design
Q. How to address inconsistent melting points reported for structurally analogous compounds (e.g., rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride vs. 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid)?
- Methodological Answer : Polymorphism and hydration states cause variability. Use differential scanning calorimetry (DSC) to detect phase transitions and thermogravimetric analysis (TGA) to assess water content. For example, reports 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid with a sharp mp range (287.5–293.5°C), suggesting high crystallinity, whereas hydrochloride salts () may exhibit broader ranges due to hygroscopicity .
Q. What experimental frameworks integrate rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride into asymmetric catalysis studies?
- Methodological Answer : Design a modular library of pyrrolidine derivatives (e.g., and ) for screening as ligands or organocatalysts. Use kinetic resolution experiments (e.g., epoxide ring-opening) to evaluate enantioselectivity. ICReDD’s computational-experimental loop () accelerates optimization by iterating between DFT-predicted transition states and empirical ee measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
